(4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone
Description
Properties
IUPAC Name |
[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-25-17-4-2-14(3-5-17)12-18-21-22-19(27-18)15-6-9-23(10-7-15)20(24)16-8-11-26-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYFFMIKLHBXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thereby regulating glucocorticoid action within cells and modulating metabolic, inflammatory, and cognitive processes.
Mode of Action
The compound acts as an inhibitor of 11 β-HSD1 . By inhibiting this enzyme, it prevents the conversion of inactive glucocorticoids to their active forms, thereby reducing glucocorticoid action within cells.
Biochemical Pathways
The inhibition of 11 β-HSD1 affects the glucocorticoid pathway . This can lead to a decrease in the symptoms of disorders that are ameliorated by the inhibition of 11 β-HSD1, such as metabolic syndrome, which includes disorders such as type 2 diabetes and obesity, and associated disorders including insulin resistance, hypertension, lipid disorders and cardiovascular disorders.
Result of Action
The inhibition of 11 β-HSD1 by this compound can lead to the treatment of disorders that are ameliorated by the inhibition of 11 β-HSD1. These include metabolic syndrome and its associated disorders, as well as CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease.
Biological Activity
The compound (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone represents a novel class of heterocyclic compounds that incorporate both thiadiazole and piperidine moieties. These structural features have been linked to a variety of biological activities, including anticancer, antimicrobial, and antiviral properties. This article synthesizes current research findings on the biological activities of this compound and its analogs.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiadiazole ring , known for its diverse biological activities.
- A piperidine ring , which enhances lipophilicity and biological interactions.
- A thiophene moiety , contributing to its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to the target compound have shown IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Mechanisms of Action : The anticancer effects are attributed to the inhibition of RNA and DNA synthesis without affecting protein synthesis, as well as interactions with key kinases involved in tumorigenesis .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | HepG2 | 5.36 |
| 4f | MCF-7 | 10.10 |
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold has also demonstrated antimicrobial properties:
- Inhibition Studies : Compounds with similar structures have shown moderate to significant antibacterial and antifungal activities against strains like S. aureus and E. coli. Minimum inhibitory concentrations (MIC) for some derivatives were found to be lower than standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative | S. aureus | 32.6 |
| Thiadiazole Derivative | E. coli | 47.5 |
Antiviral Activity
The antiviral potential of thiadiazole derivatives has been explored in various studies:
- Activity Against TMV : Certain analogs exhibited up to 61.03% induction potency against Tobacco Mosaic Virus (TMV), outperforming standard antiviral agents .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of a series of thiadiazole derivatives on MCF-7 and HepG2 cell lines, revealing that structural modifications significantly enhanced activity .
- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of different thiadiazole derivatives against Gram-positive and Gram-negative bacteria, highlighting their potential as effective antimicrobial agents .
- Antiviral Mechanism : Research demonstrated that specific structural motifs within thiadiazole compounds contributed to their antiviral efficacy by enhancing their interaction with viral targets .
Preparation Methods
Hydrazine-Carboxylic Acid Cyclocondensation
A common approach involves reacting 4-methoxybenzyl thioamide with a carboxylic acid derivative under acidic conditions. For example, 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-amine is synthesized by heating 4-methoxybenzyl isothiocyanate with hydrazine hydrate in ethanol at reflux (78°C) for 6–8 hours. The reaction proceeds via nucleophilic attack of hydrazine on the isothiocyanate, followed by cyclization to form the thiadiazole ring.
Reaction Conditions:
- Reactants: 4-Methoxybenzyl isothiocyanate, hydrazine hydrate (2:1 molar ratio)
- Solvent: Ethanol (anhydrous)
- Temperature: 78°C (reflux)
- Yield: 68–72%
Alternative Methods Using N-Tosylhydrazones
Recent advancements utilize N-tosylhydrazones as precursors. Source details a protocol where 4-methoxybenzaldehyde N-tosylhydrazone reacts with sulfur and potassium persulfate (K₂S₂O₈) in dimethylacetamide (DMAC) at 100°C for 2 hours. This method achieves a 65% yield and avoids harsh acidic conditions.
Key Parameters:
- Catalyst: Tetrabutylammonium iodide (TBAI, 0.6 mmol)
- Oxidizing Agent: K₂S₂O₈ (6 mmol)
- Solvent: DMAC (30 mL)
Functionalization of the Piperidine Moiety
The piperidine ring is introduced via nucleophilic substitution or Mannich reactions, enabling linkage to the thiadiazole core.
Nucleophilic Substitution at C-2 of Thiadiazole
The 2-amino group of the thiadiazole undergoes substitution with piperidine. In a representative procedure, 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-amine reacts with 1-bromopiperidine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
Optimization Notes:
- Base: K₂CO₃ (2.5 equiv) enhances deprotonation of the amine.
- Solvent: DMF facilitates polar aprotic conditions for SN2 mechanisms.
- Yield: 58–62%
Mannich Reaction for Piperidine Attachment
Source describes a Mannich-based approach using formaldehyde and piperidine. The thiadiazole amine reacts with piperidine (1.2 equiv) and 37% formaldehyde in ethanol at 50°C for 4 hours, achieving a 70% yield. This method avoids halogenated reagents and simplifies purification.
Advantages:
- Mild Conditions: Ethanol solvent and ambient pressure.
- Byproduct Management: Water removal via anhydrous calcium chloride improves efficiency.
Coupling of the Thiophene-3-yl Methanone Group
The final step involves introducing the thiophene moiety via Friedel-Crafts acylation or Suzuki-Miyaura coupling.
Friedel-Crafts Acylation
Thiophene undergoes acylation with 1-(piperidin-4-yl)-2-(4-methoxybenzyl)-1,3,4-thiadiazole in the presence of AlCl₃. The reaction proceeds in dichloromethane (DCM) at 0°C for 1 hour, followed by gradual warming to room temperature.
Procedure:
- Acylating Agent: Acetyl chloride (1.5 equiv)
- Lewis Acid: AlCl₃ (2.0 equiv)
- Yield: 55–60%
Suzuki-Miyaura Cross-Coupling
An alternative method employs a boronic ester derivative of thiophene. Source outlines a palladium-catalyzed coupling using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water mixture (4:1). The reaction achieves a 75% yield under microwave irradiation (120°C, 20 minutes).
Catalytic System:
- Ligand: Triphenylphosphine (PPh₃)
- Base: K₂CO₃ (3.0 equiv)
- Solvent: Dioxane/water
Optimization and Challenges
Solvent and Temperature Effects
Ethanol and DMF are preferred for cyclocondensation and substitution steps, respectively. Elevated temperatures (80–100°C) improve reaction rates but may degrade sensitive intermediates.
Catalytic Enhancements
Copper chloride (CuCl₂) and iodine (I₂) synergistically enhance thiadiazole formation in DMAC, reducing reaction times from 12 hours to 2 hours.
Table 1: Comparative Analysis of Thiadiazole Synthesis Methods
| Method | Reactants | Catalyst | Yield (%) | Time (h) |
|---|---|---|---|---|
| Hydrazine Cyclocondensation | 4-Methoxybenzyl isothiocyanate | None | 68–72 | 6–8 |
| N-Tosylhydrazone Route | 4-Methoxybenzaldehyde derivative | TBAI, K₂S₂O₈ | 65 | 2 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone, and how can purity be ensured?
- Methodology :
- Step 1 : Begin with the formation of the thiadiazole ring via cyclization of thioamides or hydrazine derivatives under reflux conditions (70–90°C) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Step 2 : Introduce the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions, using catalysts such as palladium complexes for cross-coupling .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95% purity threshold) .
- Key Considerations : Monitor reaction progress with TLC and optimize temperature to avoid side products like over-alkylation .
Q. How can the structural features of this compound be characterized to confirm its identity?
- Techniques :
- NMR Spectroscopy : Use H and C NMR to verify the thiophene (δ 6.8–7.4 ppm) and piperidine (δ 2.5–3.5 ppm) moieties .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for CHNOS: 462.11 g/mol) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions .
Q. What preliminary biological screening methods are recommended to assess its bioactivity?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the thiadiazole moiety’s electron-deficient core .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Approach :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxybenzyl with halogenated or bulkier groups) to assess steric/electronic effects .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs (e.g., thiadiazole’s N-S interactions) .
- Data Integration : Corrogate bioactivity data with physicochemical properties (logP, polar surface area) to refine SAR models .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Troubleshooting :
- Assay Standardization : Compare protocols for inconsistencies in cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), or incubation times .
- Structural Validation : Re-characterize disputed compounds to rule out degradation or isomerization during storage .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in datasets from independent studies .
Q. What strategies are effective for identifying molecular targets of this compound?
- Experimental Workflow :
- Pull-Down Assays : Immobilize the compound on affinity resins to capture binding proteins from cell lysates .
- Proteomics : LC-MS/MS to identify enriched proteins (e.g., kinases, ATPases) .
- Docking Simulations : Screen against databases (PDB, ChEMBL) to prioritize targets with complementary binding pockets .
Q. How can stability and degradation pathways be studied under physiological conditions?
- Methods :
- Forced Degradation : Expose the compound to stress conditions (pH 1–13, UV light, 40–60°C) and monitor degradation via UPLC-MS .
- Metabolite Profiling : Incubate with liver microsomes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What computational tools are recommended for predicting pharmacokinetic properties?
- In Silico Models :
- ADME Prediction : Use SwissADME or ADMETLab to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test) .
- MD Simulations : GROMACS for analyzing membrane penetration and stability in lipid bilayers .
Notes
- Always cross-validate spectral data with synthetic intermediates to ensure reproducibility .
- For advanced studies, integrate multi-omics data (transcriptomics, proteomics) to elucidate mechanisms beyond single-target hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
